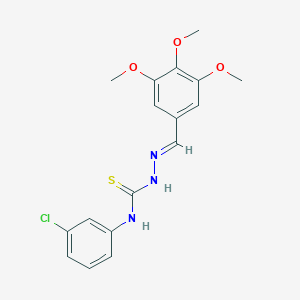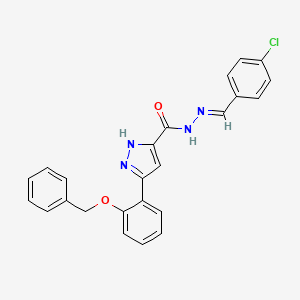![molecular formula C16H14BrN5O B15082961 3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide CAS No. 326002-03-3](/img/structure/B15082961.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a bromophenyl group through a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Preparation of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 3-bromobenzaldehyde with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the benzotriazole moiety with the hydrazide intermediate in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
科学的研究の応用
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is investigated for its antimicrobial and antifungal properties.
作用機序
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(1H-benzotriazol-1-yl)propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is unique due to the presence of the bromine atom in the phenyl ring, which can enhance its reactivity and binding affinity in biological systems. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
326002-03-3 |
|---|---|
分子式 |
C16H14BrN5O |
分子量 |
372.22 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14BrN5O/c17-13-5-3-4-12(10-13)11-18-20-16(23)8-9-22-15-7-2-1-6-14(15)19-21-22/h1-7,10-11H,8-9H2,(H,20,23)/b18-11+ |
InChIキー |
CMMCJLKPAKUPDP-WOJGMQOQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


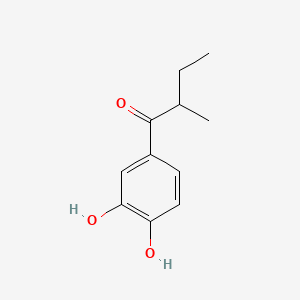

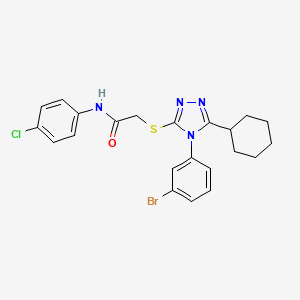
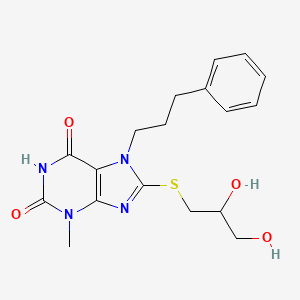
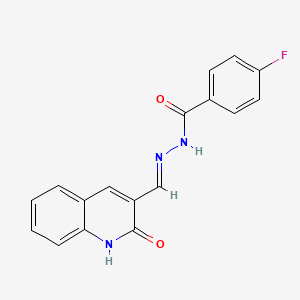
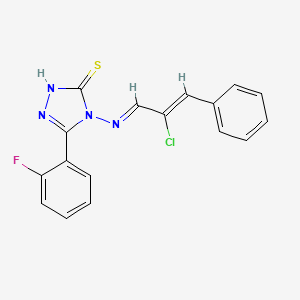
![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
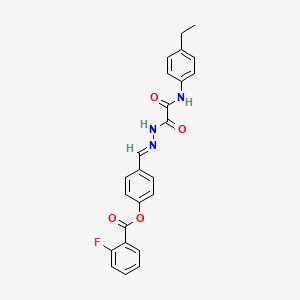
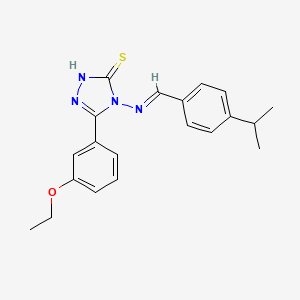
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
